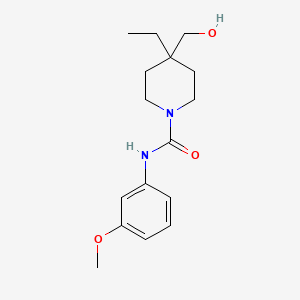![molecular formula C14H17N3O2S B6637206 N-[2-hydroxy-2-(4-methylphenyl)ethyl]-2-(methylamino)-1,3-thiazole-5-carboxamide](/img/structure/B6637206.png)
N-[2-hydroxy-2-(4-methylphenyl)ethyl]-2-(methylamino)-1,3-thiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-hydroxy-2-(4-methylphenyl)ethyl]-2-(methylamino)-1,3-thiazole-5-carboxamide, also known as PNU-282987, is a selective agonist of α7 nicotinic acetylcholine receptors. It is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, schizophrenia, and Parkinson's disease.
作用機序
N-[2-hydroxy-2-(4-methylphenyl)ethyl]-2-(methylamino)-1,3-thiazole-5-carboxamide selectively activates α7 nicotinic acetylcholine receptors, which are widely distributed in the brain and play a key role in neurotransmission. Activation of α7 nicotinic acetylcholine receptors leads to the release of various neurotransmitters such as dopamine, serotonin, and acetylcholine, which are involved in cognitive function, memory, and mood regulation.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. It has also been found to have an antipsychotic effect in animal models of schizophrenia. This compound has neuroprotective effects in animal models of Parkinson's disease. In addition, it has been shown to have anxiolytic effects and to reduce inflammation.
実験室実験の利点と制限
One of the advantages of N-[2-hydroxy-2-(4-methylphenyl)ethyl]-2-(methylamino)-1,3-thiazole-5-carboxamide is its selective activation of α7 nicotinic acetylcholine receptors, which allows for targeted effects on neurotransmission. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to administer in experiments.
将来の方向性
For N-[2-hydroxy-2-(4-methylphenyl)ethyl]-2-(methylamino)-1,3-thiazole-5-carboxamide include further studies on its potential therapeutic applications in various diseases such as Alzheimer's disease, schizophrenia, and Parkinson's disease. In addition, future studies could investigate the effects of this compound on other neurotransmitter systems and its potential interactions with other drugs. Finally, future studies could investigate the potential use of this compound as a tool for understanding the role of α7 nicotinic acetylcholine receptors in various physiological processes.
合成法
N-[2-hydroxy-2-(4-methylphenyl)ethyl]-2-(methylamino)-1,3-thiazole-5-carboxamide is synthesized by reacting 2-(methylamino)-1,3-thiazole-5-carboxylic acid with 4-methylphenylacetic acid in the presence of N,N-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. The resulting intermediate is then reacted with 2-bromoethanol in the presence of potassium carbonate to obtain the final product.
科学的研究の応用
N-[2-hydroxy-2-(4-methylphenyl)ethyl]-2-(methylamino)-1,3-thiazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, schizophrenia, and Parkinson's disease. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In addition, it has been found to have an antipsychotic effect in animal models of schizophrenia. This compound has also been shown to have neuroprotective effects in animal models of Parkinson's disease.
特性
IUPAC Name |
N-[2-hydroxy-2-(4-methylphenyl)ethyl]-2-(methylamino)-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-9-3-5-10(6-4-9)11(18)7-16-13(19)12-8-17-14(15-2)20-12/h3-6,8,11,18H,7H2,1-2H3,(H,15,17)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMPNLFXPIICNLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C2=CN=C(S2)NC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-benzyl-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]piperidine-2-carboxamide](/img/structure/B6637144.png)
![1-[1-(Hydroxymethyl)cyclopentyl]-3-[6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B6637157.png)
![N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-2,6-dimethylbenzamide](/img/structure/B6637163.png)
![2-(2-cyclohexylbenzimidazol-1-yl)-1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]ethanone](/img/structure/B6637169.png)

![(2-Cyclobutyloxypyridin-4-yl)-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B6637179.png)
![N-[5-(hydroxymethyl)-2-methylphenyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B6637187.png)
![3-[1-(2-Fluorophenyl)piperidin-3-yl]-1-(2-hydroxy-2-methylpropyl)-1-methylurea](/img/structure/B6637188.png)
![N-[1-(2-fluorophenyl)piperidin-3-yl]-3-(hydroxymethyl)piperidine-1-carboxamide](/img/structure/B6637192.png)
![N-[1-(2-fluorophenyl)piperidin-3-yl]-1-hydroxycyclopentane-1-carboxamide](/img/structure/B6637197.png)
![N-[2-(4-chloro-3-fluorophenyl)-2-hydroxyethyl]-2-[methyl(propan-2-yl)amino]acetamide](/img/structure/B6637217.png)


